LogP Shift of +0.14 Units vs. Mono-Fluoro Analog Predicts Altered Membrane Permeability and ADME Profile
1-(3,4-Difluorophenyl)cyclobutanamine exhibits a LogP of 3.00300, compared to 2.86390 for 1-(4-fluorophenyl)cyclobutanamine (CAS 920501-69-5), representing a +0.14 LogP unit increase and a ~38% higher theoretical octanol-water partition coefficient . This difference, while numerically modest, falls within the range known to meaningfully shift blood-brain barrier penetration and nonspecific protein binding in CNS drug candidates [1]. The XLogP3 values (1.7 vs. 1.6) independently corroborate the directionality of this lipophilicity increase .
| Evidence Dimension | Lipophilicity (LogP and XLogP3) |
|---|---|
| Target Compound Data | LogP 3.00300; XLogP3 1.7 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)cyclobutanamine (CAS 920501-69-5): LogP 2.86390; XLogP3 1.6 |
| Quantified Difference | ΔLogP = +0.14; ΔXLogP3 = +0.1 (target – comparator) |
| Conditions | Computed physicochemical properties; LogP derived from atom-based method; XLogP3 from PubChem-calculated model |
Why This Matters
A +0.14 LogP difference can shift predicted CNS penetration and free fraction in plasma, directly impacting the selection of building blocks for neurological vs. peripheral target programs.
- [1] Wrobleski ML, Reichard GA, Paliwal S, et al. Cyclobutane derivatives as potent NK1 selective antagonists. Bioorg Med Chem Lett. 2006;16(14):3859-3863. DOI: 10.1016/j.bmcl.2006.04.031. PMID: 16682196. This study demonstrates that modest lipophilicity changes within cyclobutane-containing series can produce significant shifts in in vivo central receptor occupancy. View Source
